molecular formula C18H27N3O B3141796 3-[(3-Diethylamino-propylamino)-methyl]-7-methyl-1H-quinolin-2-one CAS No. 484025-92-5

3-[(3-Diethylamino-propylamino)-methyl]-7-methyl-1H-quinolin-2-one

Cat. No.: B3141796
CAS No.: 484025-92-5
M. Wt: 301.4 g/mol
InChI Key: XNZPDRSDQSJGJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide is a heterocyclic compound featuring a pyrrole core substituted with a benzyl group at the carboxamide position and a 3-(trifluoromethyl)benzoyl group at the 4-position. Its molecular structure combines lipophilic (benzyl, trifluoromethyl) and hydrogen-bonding (carboxamide) motifs, making it relevant for medicinal chemistry and materials science.

Properties

IUPAC Name

3-[[3-(diethylamino)propylamino]methyl]-7-methyl-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O/c1-4-21(5-2)10-6-9-19-13-16-12-15-8-7-14(3)11-17(15)20-18(16)22/h7-8,11-12,19H,4-6,9-10,13H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZPDRSDQSJGJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNCC1=CC2=C(C=C(C=C2)C)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(3-Diethylamino-propylamino)-methyl]-7-methyl-1H-quinolin-2-one involves several steps. One common synthetic route includes the reaction of 7-methyl-1H-quinolin-2-one with 3-diethylaminopropylamine under specific reaction conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency .

Chemical Reactions Analysis

3-[(3-Diethylamino-propylamino)-methyl]-7-methyl-1H-quinolin-2-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the diethylamino group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, catalysts, and specific temperature and pressure conditions to optimize the reaction . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[(3-Diethylamino-propylamino)-methyl]-7-methyl-1H-quinolin-2-one has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(3-Diethylamino-propylamino)-methyl]-7-methyl-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the Pyrrole Core

N-Substituent Modifications
  • N-(3-Methoxypropyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide (CAS 478064-59-4): Differs in the N-substituent (3-methoxypropyl vs. benzyl). Molecular weight: 354.32 g/mol (vs. ~372 g/mol for the benzyl variant).
  • N-[3-(1H-Imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide: Replaces the trifluoromethylbenzoyl with a 4-methoxybenzoyl group.
Acyl Group Modifications
  • 1-Benzyl-3-[5-(p-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyrrole-2-carboxamide (28b) :

    • Features a p-nitrophenyl-oxadiazole group instead of trifluoromethylbenzoyl.
    • Higher polarity due to the nitro group, impacting solubility and electronic properties .
  • N-Cyclopropyl-3-methyl-4-(6-(trifluoromethyl)-1H-indazol-3-yl)-1H-pyrrole-2-carboxamide (131) :

    • Substitutes the benzoyl group with a trifluoromethyl-indazole moiety.
    • Lower synthetic yield (13%) compared to analogs with simpler acyl groups, highlighting synthetic challenges with bulkier substituents .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Purity (%)
N-benzyl-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide ~372 (estimated) Trifluoromethyl, benzyl N/A
N-(3-Methoxypropyl) analog 354.32 Trifluoromethyl, methoxypropyl ≥95
28b (Oxadiazole derivative) 395.35 (calculated) Nitrophenyl, oxadiazole Not specified

The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, while benzyl vs. methoxypropyl substituents modulate lipophilicity .

Commercial and Research Relevance

  • Imidazolylpropyl derivatives : Multiple suppliers (e.g., 4 suppliers for N-[3-(1H-Imidazol-1-yl)propyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide), indicating broader research interest .
  • Indazolyl derivatives : Low yields (13–45%) may restrict large-scale applications compared to the benzyl variant .

Biological Activity

3-[(3-Diethylamino-propylamino)-methyl]-7-methyl-1H-quinolin-2-one is a synthetic compound belonging to the quinoline family, characterized by its unique molecular structure and potential biological activities. Its molecular formula is C18H27N3OC_{18}H_{27}N_{3}O, with a molecular weight of 301.43 g/mol. This compound is being investigated for various biological activities, particularly its antimicrobial and anticancer properties.

Chemical Structure

The compound features a quinolinone backbone, which is known for its diverse biological activities. The presence of the diethylamino and propylamino groups enhances its solubility and potential interaction with biological targets.

Synthesis

The synthesis typically involves the reaction of 7-methyl-1H-quinolin-2-one with 3-diethylaminopropylamine under specific conditions. This process can include several steps such as oxidation, reduction, and substitution reactions, which are crucial for modifying the compound's properties to enhance its biological efficacy .

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit significant antimicrobial activity. In vitro studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains. For instance, quinoline derivatives have been reported to possess moderate to high activity against Plasmodium falciparum, the causative agent of malaria, with IC50 values ranging from 0.014 to 5.87 µg/mL .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell proliferation and survival pathways. The mechanism of action is believed to involve the inhibition of certain kinases or transcription factors that are critical for tumor growth .

The biological activity of this compound is likely mediated through its interaction with various cellular targets:

  • Enzyme Inhibition : Binding to enzymes involved in metabolic pathways.
  • Receptor Modulation : Interacting with cell surface receptors that regulate cell signaling.
  • DNA Interaction : Potentially intercalating into DNA, disrupting replication and transcription processes.

Case Study 1: Antimalarial Activity

A study focused on the antimalarial properties of quinoline derivatives found that compounds similar to this compound demonstrated promising results against drug-resistant strains of P. falciparum. The research highlighted the importance of structural modifications in enhancing potency against malaria .

Case Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that it exhibited selective toxicity towards cancer cells while showing lower toxicity towards normal cells, suggesting a favorable therapeutic index .

Comparative Analysis

Compound NameStructureBiological ActivityIC50 (µg/mL)
This compoundStructureAntimicrobial, AnticancerVaries
ChloroquineChloroquineAntimalarial0.01 - 0.05
QuinineQuinineAntimalarial0.5 - 5

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(3-Diethylamino-propylamino)-methyl]-7-methyl-1H-quinolin-2-one
Reactant of Route 2
Reactant of Route 2
3-[(3-Diethylamino-propylamino)-methyl]-7-methyl-1H-quinolin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.